(Hydroxyimino)malononitrile sodium salt
CAS No.: 19166-62-2
Cat. No.: VC21008117
Molecular Formula: C3N3NaO
Molecular Weight: 117.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19166-62-2 |
---|---|
Molecular Formula | C3N3NaO |
Molecular Weight | 117.04 g/mol |
IUPAC Name | sodium;2-oxidoiminopropanedinitrile |
Standard InChI | InChI=1S/C3HN3O.Na/c4-1-3(2-5)6-7;/h7H;/q;+1/p-1 |
Standard InChI Key | HDRWIIXCQITYDE-UHFFFAOYSA-M |
Isomeric SMILES | C(#N)C(=N[O-])C#N.[Na+] |
SMILES | C(#N)C(=N[O-])C#N.[Na+] |
Canonical SMILES | C(#N)C(=N[O-])C#N.[Na+] |
Introduction
Basic Chemical Properties
Chemical Identity and Structure
(Hydroxyimino)malononitrile sodium salt, also known as sodium;2-oxidoiminopropanedinitrile, is a specialized organic compound with distinctive structural features. Its molecular framework consists of a carbon backbone containing two cyano groups (C≡N) and a hydroxyimino group where the sodium ion associates with the oxygen atom .
Property | Value |
---|---|
CAS Number | 19166-62-2 |
IUPAC Name | Sodium;2-oxidoiminopropanedinitrile |
Molecular Formula | C3N3NaO |
Molecular Weight | 117.04 g/mol |
Other Names | Hydroxyiminomalononitrile sodium salt |
EC Number | 972-684-7 |
The compound's chemical structure contributes to its unique reactivity profile, particularly its ability to function as both a nucleophile and an electrophile in various chemical transformations. This dual functionality makes it particularly valuable in synthetic organic chemistry applications.
Physical Characteristics
The physical properties of (hydroxyimino)malononitrile sodium salt significantly influence its behavior in chemical reactions and applications. Based on available research data, the compound typically presents as crystals with specific physical parameters:
Physical Property | Value |
---|---|
Appearance | Crystalline solid |
Melting Point | Approximately 142°C |
Solubility | Water-soluble |
H-bond Donor-Acceptor Distance | 1.85-1.95 Å |
Notably, in crystalline structures involving this compound, researchers have observed hydrogen bonding distances between the negatively charged oxygen and positively charged H-bond donor centers ranging from 1.85 to 1.95 Å . These distances fall within the typical range for hydrogen bonds but are somewhat long for traditional salt bridges, which contributes to the compound's relatively low melting temperature compared to similar salts .
Synthesis Methods
Standard Synthetic Routes
The synthesis of (hydroxyimino)malononitrile sodium salt typically follows established procedures involving the reaction of malononitrile with hydroxylamine under basic conditions. The general synthetic pathway proceeds through several key steps:
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Reaction of malononitrile with hydroxylamine in a basic environment
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Formation of the (hydroxyimino)malononitrile intermediate
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Stabilization through sodium ion coordination
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Isolation of the final sodium salt product
The sodium ion plays a crucial role in this synthesis by enhancing the stability of intermediate species during the reaction, facilitating the formation of the final product. This stabilization effect contributes to the reliability and efficiency of the synthetic process.
Detailed Experimental Procedures
In specific research contexts, particularly those related to prebiotic chemistry, more detailed experimental procedures have been developed. One well-documented approach involves:
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Dissolving malononitrile and an amidinium salt (such as acetamidine hydrochloride) in water containing acetic acid
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Adding sodium nitrite solution slowly at room temperature to achieve selective nitrosation
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Maintaining the reaction mixture at room temperature for approximately 2 hours
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Concentrating the solution through evaporation at 45°C for 3-4 days
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Cooling the concentrated solution to 8-10°C to induce crystallization
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Filtering the resulting yellow crystals to obtain the product
Using this procedure with acetamidine hydrochloride, researchers have reported yields of approximately 60% for the acetamidine salt of (hydroxyimino)malononitrile . Similar procedures with other amidinium compounds have yielded comparable results, demonstrating the versatility of this synthetic approach.
Chemical Reactivity and Properties
Functional Group Reactivity
The chemical reactivity of (hydroxyimino)malononitrile sodium salt is largely defined by its functional groups and electronic structure. Key aspects of its reactivity include:
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The cyano groups (C≡N) serve as potential sites for nucleophilic attack
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The hydroxyimino group can participate in various transformations, including condensation reactions
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The negative charge on the oxygen atom enables salt formation with various cations
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The compound can function as both a nucleophile and an electrophile depending on reaction conditions
This diverse reactivity profile enables the compound to participate in a wide range of chemical transformations, contributing to its value in organic synthesis and other applications.
Salt Formation Properties
One of the most notable properties of (hydroxyimino)malononitrile is its ability to form well-defined salts with various cationic species, particularly amidinium compounds. These salt formations exhibit specific characteristics:
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Formation of crystalline structures through hydrogen bonding interactions
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Relatively low melting points (typically between 110-160°C)
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Good stability under ambient conditions
The crystallization process for these salts is remarkably robust and resembles naturally occurring concentration processes, which has significant implications for prebiotic chemistry research .
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
(Hydroxyimino)malononitrile sodium salt serves as a valuable building block for the preparation of various heterocyclic compounds, particularly:
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Pyrazoles - five-membered heterocycles containing two adjacent nitrogen atoms
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Triazines - six-membered heterocycles containing three nitrogen atoms
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Other nitrogen-containing heterocyclic systems with potential applications in pharmaceuticals
The compound's structural features and reactivity enable these transformations, allowing for the construction of complex molecular architectures through relatively straightforward synthetic pathways.
Pharmaceutical Intermediates
The ability of (hydroxyimino)malononitrile sodium salt to participate in the formation of heterocyclic compounds has significant implications for pharmaceutical chemistry, as many of these heterocycles serve as core structures in various bioactive compounds and medicinal agents. The compound's role as a synthetic intermediate contributes to the development of new pharmaceutical candidates and the improvement of existing synthetic routes.
Applications in Materials Science
Conductive Polymers
Research suggests that (hydroxyimino)malononitrile sodium salt has potential applications in the creation of conductive polymers with interesting electrical properties. These materials may exhibit:
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Enhanced electrical conductivity through extended conjugation
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Unique electronic properties due to the presence of cyano groups
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Potential applications in electronic devices and sensors
While specific research in this area continues to evolve, the initial findings suggest significant potential for the compound in advanced materials development.
Coordination Polymers
The structural features of (hydroxyimino)malononitrile sodium salt make it suitable for forming coordination polymers with various metal ions. These materials exhibit:
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Interesting magnetic properties due to metal-organic interactions
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Potential for creating frameworks with unique spatial arrangements
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Applications in materials requiring specific magnetic or electrical characteristics
This area represents an emerging field of research with considerable potential for future development and applications.
Role in Prebiotic Chemistry
Formation of Amidinium Salts
Recent research has highlighted the significance of (hydroxyimino)malononitrile in prebiotic chemistry, particularly in relation to possible pathways for the origin of RNA building blocks. In these studies, (hydroxyimino)malononitrile forms salts with various amidinium compounds under conditions that could potentially replicate prebiotic scenarios .
The formation of these salts occurs through a specific process:
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Malononitrile undergoes nitrosation in the presence of sodium nitrite under slightly acidic conditions
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The resulting (hydroxyimino)malononitrile forms ionic complexes with amidinium cations
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These complexes crystallize from solution, representing a physical enrichment process
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The crystallization is robust and resembles naturally occurring concentration processes
This salt formation represents a crucial step in a model for prebiotic synthesis, as it enables concentration and purification of reactive intermediates through physical processes that might have occurred on early Earth.
Conversion to Nitroso-pyrimidines
A particularly significant finding in prebiotic chemistry research is that when amidinium salts of (hydroxyimino)malononitrile are heated to their respective melting temperatures (between 110-160°C), they transform into corresponding nitroso-pyrimidines . This transformation is noteworthy because:
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It occurs under conditions potentially accessible on early Earth (through volcanic activity or sunlight on dark surfaces)
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The resulting nitroso-pyrimidines are stable compounds with melting points typically above 250°C
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These compounds can undergo further transformations to form precursors to RNA nucleobases
The following table summarizes some of the amidinium salts studied in this research and their properties:
Amidinium Compound | Melting Point of Salt | Yield |
---|---|---|
1-Methylguanidine | 108°C | 40% |
S-Methylisothiourea | 126°C | 45% |
Acetamidine | 142°C | 60% |
These conversions represent a potential prebiotic pathway that requires only physical parameters like temperature and humidity fluctuations, suggesting a plausible route for the origin of nucleobase precursors under early Earth conditions .
Analytical Applications
Metal Ion Detection
Research indicates that (hydroxyimino)malononitrile sodium salt has potential applications in analytical chemistry, particularly for the selective detection and determination of metal ions such as copper. The compound's coordination properties enable it to form specific complexes with certain metal ions, potentially leading to the development of selective analytical reagents and methods.
Spectroscopic Properties
The spectroscopic properties of (hydroxyimino)malononitrile sodium salt and its derivatives provide valuable analytical tools for characterization and identification. Reported spectroscopic data includes:
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Infrared (IR) spectroscopy shows characteristic bands for cyano groups (C≡N) around 2220-2230 cm⁻¹
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Nuclear Magnetic Resonance (NMR) spectroscopy provides distinctive signals for associated functional groups
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These spectroscopic features facilitate compound identification and reaction monitoring
These properties contribute to the compound's utility in both research and analytical applications.
Future Research Directions
While significant research has been conducted on (hydroxyimino)malononitrile sodium salt, several promising areas remain for future investigation:
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Development of new applications in medicinal chemistry, particularly for heterocycle synthesis
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Further exploration of its potential in materials science, especially for electronic and optoelectronic materials
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Additional studies on its role in prebiotic chemistry and the origins of life
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Investigation of novel coordination chemistry with transition metals
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Development of more efficient and environmentally friendly synthesis methods
The compound's unique reactivity profile makes it a promising candidate for continued research across multiple chemical disciplines.
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